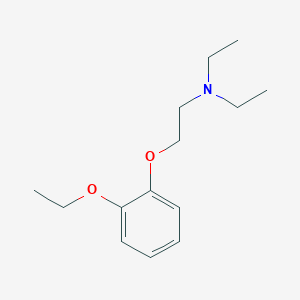

2-(2-ethoxyphenoxy)-N,N-diethylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Ethoxyphenoxy)ethyl bromide” is a compound that has been found to be related to your query . It is a white to very pale yellow crystal or powder . It is used in laboratory chemicals .

Synthesis Analysis

A method for preparing 2-(2-ethoxyphenoxy)ethyl bromide has been described in a patent . The method involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol, then enabling o-ethoxyphenol to react with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy)ethyl bromide .

Molecular Structure Analysis

The molecular structure of related compounds such as “2-(2-Ethoxyphenoxy)ethyl methanesulfonate” and “2-(2-Ethoxyphenoxy)ethyl bromide” have been analyzed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-ethoxyphenoxy)ethyl bromide” have been analyzed . It is a white to very pale yellow crystal or powder .

Applications De Recherche Scientifique

Imaging Brain Norepinephrine Transporter

A derivative of reboxetine, which is structurally related to 2-(2-ethoxyphenoxy)-N,N-diethylethanamine, was synthesized and evaluated as a radiopharmaceutical for imaging brain norepinephrine transporter using SPECT . This suggests potential applications in neuroimaging and the diagnosis of psychiatric and neuronal disorders.

Alpha-1 Receptor Antagonism

The compound has been linked to the synthesis of labeled LY253351 (YM12617-1), a potent alpha-1-receptor antagonist potentially useful in the treatment of benign prostatic hypertrophy . This highlights its relevance in developing treatments for urological conditions.

Molecular Synthesis

2-(2-ethoxyphenoxy)-N,N-diethylethanamine may also be involved in the synthesis of various molecular compounds for research purposes, as indicated by its availability from chemical suppliers . This underscores its importance in laboratory experiments and chemical research.

Mécanisme D'action

Target of Action

2-(2-ethoxyphenoxy)-N,N-diethylethanamine, also known as Viloxazine , is a selective norepinephrine reuptake inhibitor . Its primary targets are the norepinephrine transporters in the brain. These transporters play a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions .

Mode of Action

Viloxazine acts by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which can improve symptoms of conditions like Attention Deficit Hyperactivity Disorder (ADHD) .

Biochemical Pathways

The primary biochemical pathway affected by Viloxazine is the norepinephrine pathway. By inhibiting the reuptake of norepinephrine, Viloxazine increases the availability of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as improved attention and response actions, particularly in individuals with ADHD .

Result of Action

The increased concentration of norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved symptoms in conditions like ADHD . This includes increased attention, decreased impulsivity, and improved executive functioning .

Action Environment

The action, efficacy, and stability of Viloxazine can be influenced by various environmental factors. For instance, the presence of certain foods or other drugs can affect its absorption and metabolism. Additionally, genetic factors can influence how an individual metabolizes Viloxazine, potentially impacting its efficacy and the risk of side effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-ethoxyphenoxy)-N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-15(5-2)11-12-17-14-10-8-7-9-13(14)16-6-3/h7-10H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMMAMRGHNJQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyphenoxy)-N,N-diethylethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)